molecular formula C17H18Cl2N2O4S B5089757 N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide

Cat. No.: B5089757
M. Wt: 417.3 g/mol
InChI Key: QDUBOCOUHXPZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzyl and dichlorophenyl sulfonyl groups, followed by their coupling with glycinamide. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Scientific Research Applications

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application.

Comparison with Similar Compounds

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S/c18-14-6-7-15(19)16(10-14)26(24,25)21(12-17(23)20-8-9-22)11-13-4-2-1-3-5-13/h1-7,10,22H,8-9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUBOCOUHXPZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NCCO)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.